molecular formula C12H16N2O3 B15537538 n-(2-((Methoxymethyl)amino)-2-oxoethyl)-3-methylbenzamide

n-(2-((Methoxymethyl)amino)-2-oxoethyl)-3-methylbenzamide

Cat. No.: B15537538
M. Wt: 236.27 g/mol
InChI Key: RELWKEGKLGRODR-UHFFFAOYSA-N
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Description

n-(2-((Methoxymethyl)amino)-2-oxoethyl)-3-methylbenzamide ( 1210409-67-8) is a chemical compound with the molecular formula C 12 H 16 N 2 O 3 and a molecular weight of 236.27 g/mol [ citation:1 ]. This benzamide derivative is supplied for research purposes and is strictly designated For Research Use Only. It is not intended for diagnostic or therapeutic applications. The core benzamide structure is a significant scaffold in medicinal chemistry, appearing in compounds with diverse biological activities. While the specific research applications and mechanism of action for this compound require further investigation, its molecular framework is related to other investigated compounds. For instance, structurally related N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs have been identified as a novel scaffold with potential for protecting pancreatic β-cells from endoplasmic reticulum (ER) stress-induced dysfunction and death, a key mechanism in the development of diabetes [ citation:3 ]. One such analog demonstrated high potency in cell-based models, highlighting the research value of this chemical class in metabolic disease research [ citation:3 ]. Furthermore, benzamide derivatives are explored as inhibitors for various biological targets, such as the P2X7 receptor, which is implicated in inflammatory and immune-mediated diseases [ citation:7 ]. Researchers may find this compound valuable for developing new chemical tools, exploring structure-activity relationships, or screening in biological assays related to these and other pathways.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

N-[2-(methoxymethylamino)-2-oxoethyl]-3-methylbenzamide

InChI

InChI=1S/C12H16N2O3/c1-9-4-3-5-10(6-9)12(16)13-7-11(15)14-8-17-2/h3-6H,7-8H2,1-2H3,(H,13,16)(H,14,15)

InChI Key

RELWKEGKLGRODR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(=O)NCOC

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Key Substituents Synthesis Yield Applications References
This compound C₁₂H₁₆N₂O₃ Methoxymethylamino, 3-methylbenzamide N/A Hypothetical: Catalysis, Drug Design
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ Hydroxy-tert-butyl, 3-methylbenzamide High (acyl chloride route) Metal-catalyzed C–H activation
3-Chloro-N-(2-oxo-2-hydrazinoethyl)benzamide C₁₀H₁₀ClN₃O₂ Chloro, hydrazino N/A Coordination chemistry, Pesticides
(S)-N-(2-((1-Amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-4-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)benzamide C₃₈H₃₈N₈O₃ Triazole, dibenzylamino 50% Click chemistry, Biomedical research

Q & A

Q. What are the key steps and methodologies for synthesizing N-(2-((Methoxymethyl)amino)-2-oxoethyl)-3-methylbenzamide?

The synthesis typically involves multi-step reactions, including amide bond formation, nucleophilic substitutions, and thioether linkages. Critical steps include:

  • Amide coupling : Use of coupling agents like EDCI/HOBt for introducing the methoxymethylamino-oxoethyl group .
  • Purification : Column chromatography or HPLC to isolate intermediates and final products, with purity confirmed via NMR (>95% purity) and mass spectrometry .
  • Optimization : Reaction conditions (e.g., DMF as solvent, 60–80°C, 12–24 hours) to maximize yields (reported 45–68% in related benzamide derivatives) .

Q. How is the compound characterized to confirm structural integrity and purity?

Standard characterization methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify functional groups (e.g., methoxymethyl at δ 3.3–3.5 ppm) and regiochemistry .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₇N₂O₃: 265.1188) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What are the primary functional groups influencing reactivity in this compound?

Key groups include:

  • Methoxymethylamino-oxoethyl : Enhances solubility and serves as a hydrogen-bond donor/acceptor in biological interactions .
  • 3-Methylbenzamide : Provides aromatic stacking potential and modulates electronic properties .

Advanced Research Questions

Q. How can reaction yields be improved for analogues with bulky substituents?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) and improves yields by 15–20% in triazole-containing derivatives .
  • Catalyst screening : Pd(OAc)₂/Xantphos for Suzuki couplings or T3P® for amide bond formation .
  • Solvent optimization : Switching from DMF to THF/EtOH mixtures reduces side reactions in sterically hindered systems .

Q. How should researchers address contradictory data in biological activity assays?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK-293, HeLa) to rule out cell-specific artifacts .
  • Metabolic stability testing : Assess liver microsome stability (e.g., t₁/₂ > 60 minutes in human microsomes) to confirm activity is not due to metabolite interference .
  • Structural analogs : Compare IC₅₀ values of derivatives (e.g., replacing methoxymethyl with ethoxymethyl) to isolate pharmacophore contributions .

Q. What computational strategies predict binding affinity to biological targets?

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., HDACs or kinases) to identify key interactions (e.g., hydrogen bonds with Ser/Thr residues) .
  • QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with activity data to guide synthetic priorities .

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